

An In-depth Technical Guide to 2-Chlorocyclopentanone (C₅H₇ClO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorocyclopentanone

Cat. No.: B1584037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Chlorocyclopentanone**, a pivotal chemical intermediate in organic synthesis. It details its physicochemical properties, spectroscopic signatures, synthesis protocols, key chemical reactions, and applications, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries. Safety and handling protocols are also thoroughly addressed.

Physicochemical Properties

2-Chlorocyclopentanone is a clear yellow to yellow-orange, combustible liquid.[\[1\]](#)[\[2\]](#) It is characterized by the molecular formula C₅H₇ClO.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Key quantitative properties are summarized in the table below for ease of reference.

Property	Value	Source(s)
Molecular Formula	C_5H_7ClO	[1] [3] [4]
Molar Mass	118.56 g/mol	[3] [4] [7]
Density	1.185 g/mL at 25 °C	[3] [7] [10]
Boiling Point	72-74 °C at 12 mmHg	[3] [7] [10]
Flash Point	77 °C (170.6 °F) - closed cup	[3] [7]
Refractive Index	$n_{20/D}$ 1.474	[3] [7] [10]
Water Solubility	Soluble	[1] [3]
Appearance	Clear yellow to yellow-orange liquid	[1]
Vapor Pressure	0.657 mmHg at 25 °C	[3]
CAS Number	694-28-0	[1] [3] [4]

Spectroscopic Data

The structural characterization of **2-Chlorocyclopentanone** is well-documented through various spectroscopic techniques. Conformational analysis using 1H NMR and IR spectroscopy has been performed to study the pseudo-equatorial and pseudo-axial conformers.[\[11\]](#)[\[12\]](#) A summary of available spectroscopic data is provided below.

Technique	Availability / Source
¹ H NMR	Spectra available from suppliers like Sigma-Aldrich and in databases such as SpectraBase. [4] [13]
¹³ C NMR	Spectra available in databases like SpectraBase. [4] [13]
Mass Spectrometry (MS)	GC-MS data is available in the NIST WebBook and SpectraBase. [4] [5] [6] [13]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available from various sources including Bio-Rad Laboratories and suppliers. [4] [13]
Raman Spectroscopy	FT-Raman spectra are available. [4] [13]

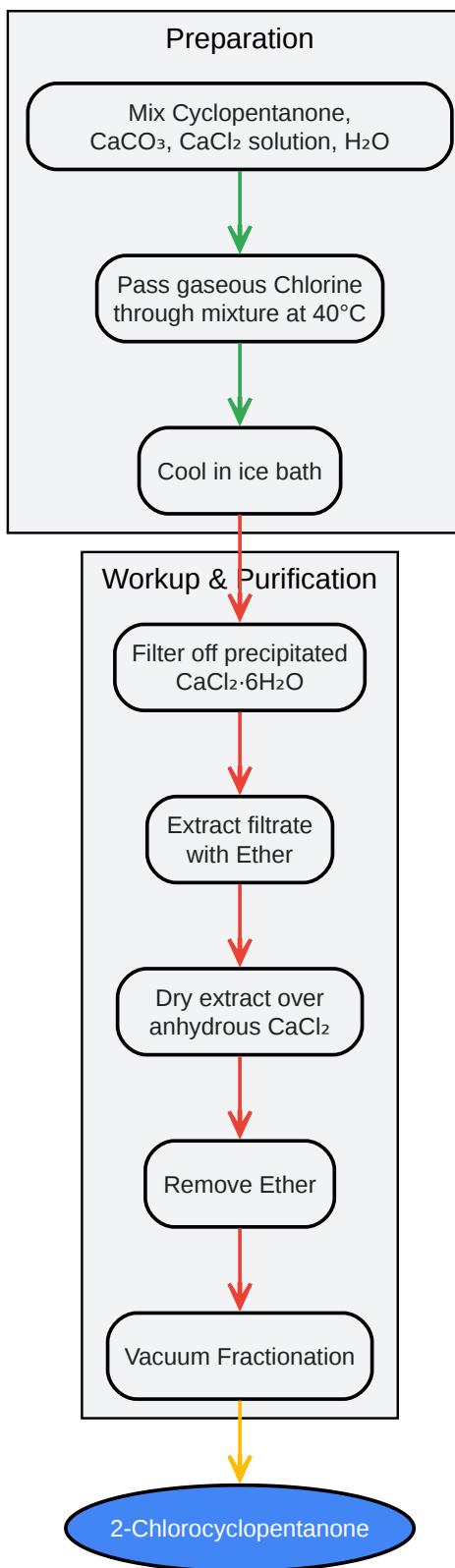
Synthesis of 2-Chlorocyclopentanone

2-Chlorocyclopentanone is typically synthesized via the α -chlorination of cyclopentanone. A detailed experimental protocol is described below.

This procedure outlines the synthesis of **2-chlorocyclopentanone** from cyclopentanone using gaseous chlorine.

Materials:

- Cyclopentanone (500 g)
- Calcium carbonate (290 g)
- Water (320 ml)
- 40% Calcium chloride solution (290 g)
- Gaseous chlorine
- Ether

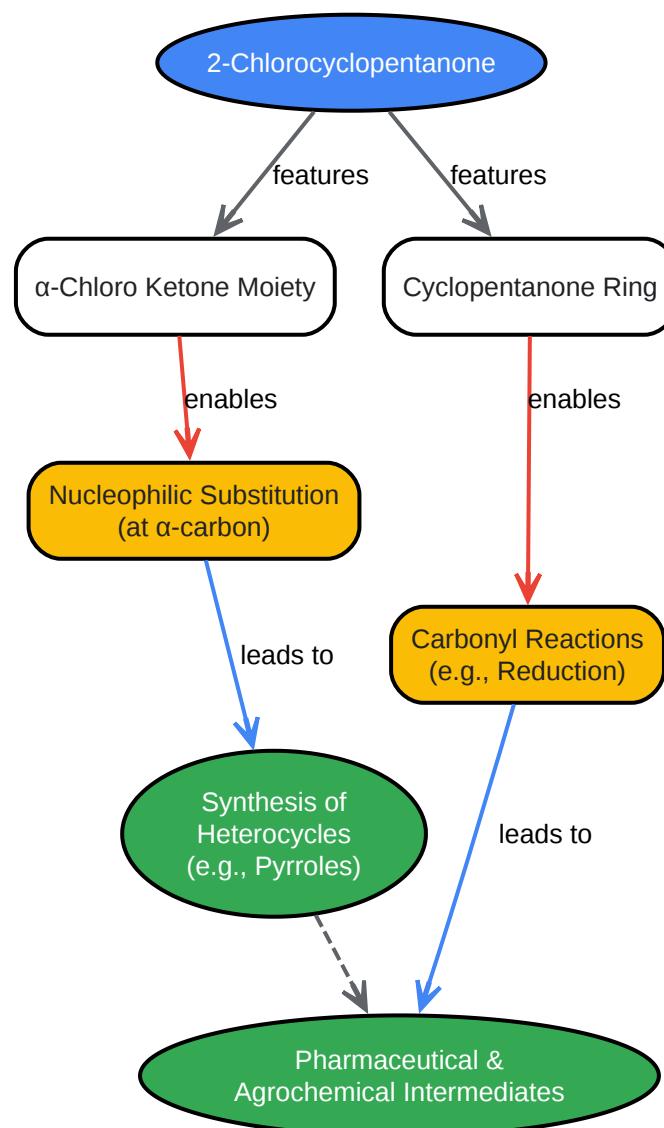

- Anhydrous calcium chloride (for drying)

Procedure:

- A mixture of 500 g of cyclopentanone, 290 g of calcium carbonate, 320 ml of water, and 290 g of 40% calcium chloride solution is prepared in a reaction vessel.
- The mixture is stirred vigorously while a rapid stream of gaseous chlorine is passed through it.
- The reaction temperature is maintained at 40°C, using occasional cooling as needed.
- The reaction is continued until the calcium carbonate is completely dissolved.
- The reaction mixture is then cooled in an ice bath, causing calcium chloride hexahydrate to precipitate.
- The precipitated calcium chloride hexahydrate is removed by filtration.
- The filtrate is extracted with ether.
- The ether extract is dried over anhydrous calcium chloride.
- The ether is removed by distillation.
- The resulting crude product is purified by repeated vacuum fractionation through a Widmer column.

Yield:

- Unreacted cyclopentanone: 80 g
- **2-Chlorocyclopentanone:** 380 g (64% yield), boiling point 73.5°C/10 mmHg.[14]
- 2-Chloro-2-cyclopentenone (by-product): 70 g, boiling point 88°C/10 mm.[14]


[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the synthesis of **2-Chlorocyclopentanone**.

Chemical Reactivity and Applications

The synthetic utility of **2-Chlorocyclopentanone** stems from its bifunctional nature, possessing both a reactive α -chloro group and a carbonyl group.[15][16] This structure makes it a valuable building block for more complex molecules.[15]

- Nucleophilic Substitution: The α -chloro ketone functionality is highly susceptible to nucleophilic attack, allowing for the displacement of the chlorine atom. This is fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[16]
- Heterocyclic Synthesis: It serves as a key precursor for constructing important heterocyclic scaffolds, such as pyrroles and thiophenes, which are prevalent in many biologically active molecules.[15][16]
- Carbonyl Chemistry: The ketone group can be readily reduced to a hydroxyl group or participate in other carbonyl-specific reactions, offering additional pathways for molecular modification.[16]

Due to this versatile reactivity, **2-Chlorocyclopentanone** is widely used as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][15] Furthermore, research has explored its potential biological activities, including the inhibition of cytochrome P450 enzymes, which is significant for drug metabolism studies.[15][16]

[Click to download full resolution via product page](#)

Caption: Logical relationships of **2-Chlorocyclopentanone**'s reactivity and applications.

Safety and Handling

2-Chlorocyclopentanone is a hazardous chemical that requires careful handling to ensure personnel safety. It is classified as a combustible liquid and is irritating to the skin, eyes, and respiratory system.[2][3][4][17] It is also a lachrymator, a substance that causes tearing.[2]

Hazard Type	GHS Classification & Statements	Source(s)
Skin Corrosion/Irritation	Category 2 (H315: Causes skin irritation)	[2] [4] [17]
Serious Eye Damage/Irritation	Category 2 (H319: Causes serious eye irritation)	[2] [4] [17]
Specific Target Organ Toxicity	Category 3 (H335: May cause respiratory irritation)	[4] [17]
Flammability	Combustible Liquid	[2] [17]

Handling and Storage Precautions:

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (chemical safety goggles).[\[3\]](#)[\[17\]](#)
- Ventilation: Use only in a well-ventilated area or within a closed system with appropriate exhaust ventilation. Avoid breathing mist, vapors, or spray.[\[2\]](#)[\[17\]](#)
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[\[2\]](#)[\[17\]](#) It should be kept refrigerated at 2-8°C.[\[7\]](#) Store away from heat, sparks, open flames, and other sources of ignition.[\[2\]](#)[\[17\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[\[17\]](#)
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[\[2\]](#) For skin contact, wash off with soap and plenty of water.[\[2\]](#) If inhaled, move the person to fresh air.[\[2\]](#) Seek medical attention if irritation persists.

Conclusion

2-Chlorocyclopentanone is a cornerstone intermediate in modern organic synthesis. Its distinct physicochemical properties and bifunctional reactivity provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis,

reactivity, and handling protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chlorocyclopentanone | C5H7ClO | CID 12751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclopentanone, 2-chloro- [webbook.nist.gov]
- 7. 2-クロロシクロペンタノン contains 0.2% calcium carbonate as stabilizer, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cyclopentanone, 2-chloro- [webbook.nist.gov]
- 9. Cyclopentanone, 2-chloro- [webbook.nist.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. prepchem.com [prepchem.com]
- 15. nbino.com [nbino.com]
- 16. nbino.com [nbino.com]
- 17. fishersci.com [fishersci.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chlorocyclopentanone (C₅H₇ClO)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584037#2-chlorocyclopentanone-molecular-formula-c5h7clo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com